molecular formula C13H17BrN2O B7925085 (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-propionamide

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-propionamide

Cat. No.: B7925085
M. Wt: 297.19 g/mol
InChI Key: AUTIIMHJQWISMM-VIFPVBQESA-N
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Description

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-propionamide is a chiral primary amine featuring a brominated benzyl group and a cyclopropyl substituent. Its molecular structure combines a propionamide backbone with distinct substituents that influence its physicochemical and biological properties.

Key structural attributes include:

  • 3-Bromo-benzyl group: Introduces steric bulk and electron-withdrawing effects, enhancing hydrophobic interactions.
  • Cyclopropyl moiety: A conformationally restricted group that may improve metabolic stability and influence receptor binding.
  • (S)-Configuration: The stereochemistry at the amino group could dictate enantioselective interactions with biological targets.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-bromophenyl)methyl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-9(15)13(17)16(12-5-6-12)8-10-3-2-4-11(14)7-10/h2-4,7,9,12H,5-6,8,15H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTIIMHJQWISMM-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Cyclopropylamine with 3-Bromobenzyl Bromide

The most direct route involves reacting cyclopropylamine with 3-bromobenzyl bromide in anhydrous tetrahydrofuran (THF) at 0–25°C. Triethylamine is typically added to scavenge HBr, yielding the secondary amine in 68–75% purity.

Reaction Conditions

ParameterSpecificationReference
SolventTHF
Temperature0°C → 25°C (gradual warming)
BaseTriethylamine (1.2 equiv)
Reaction Time12–18 hours
WorkupExtraction with ethyl acetate/water

Challenges : Competing over-alkylation to tertiary amines is mitigated by using a slight excess of cyclopropylamine (1.1 equiv).

Preparation of (S)-2-Aminopropionamide

Chiral Pool Strategy Using L-Alanine

L-Alanine serves as a cost-effective chiral starting material. The amino group is protected with a tert-butoxycarbonyl (Boc) group, followed by activation of the carboxylic acid as an acyl chloride:

  • Protection :
    L-Alanine+Boc2ODMAP, DCMBoc-L-Alanine\text{L-Alanine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-L-Alanine}

  • Activation :
    Boc-L-Alanine+SOCl2refluxBoc-L-Alanine chloride\text{Boc-L-Alanine} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Boc-L-Alanine chloride}

Key Data

StepYieldPurity (HPLC)Reference
Boc Protection92%98%
Acyl Chloride Formation85%95%

Amide Coupling Strategies

Schlenk-Type Coupling with N-(3-Bromo-benzyl)-N-cyclopropylamine

The Boc-protected alanine chloride is reacted with N-(3-bromo-benzyl)-N-cyclopropylamine in dichloromethane (DCM) under inert atmosphere:

Boc-L-Alanine chloride+N-(3-Bromo-benzyl)-N-cyclopropylamineEt3NBoc-protected amide\text{Boc-L-Alanine chloride} + \text{N-(3-Bromo-benzyl)-N-cyclopropylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Boc-protected amide}

Optimized Parameters

ParameterSpecificationReference
SolventDCM
BaseTriethylamine (2.0 equiv)
Temperature0°C → RT
Reaction Time4–6 hours
Yield78–82%

Boc Deprotection

Final deprotection is achieved with trifluoroacetic acid (TFA) in DCM:
Boc-protected amideTFA/DCM (1:1)This compound\text{Boc-protected amide} \xrightarrow{\text{TFA/DCM (1:1)}} \text{this compound}

Deprotection Metrics

ParameterResultReference
TFA Concentration50% (v/v)
Time2 hours
Yield95%

Alternative Synthetic Routes

Reductive Amination Approach

A one-pot method condenses 3-bromobenzaldehyde with cyclopropylamine and (S)-2-aminopropionamide under hydrogenation conditions:

3-Bromobenzaldehyde+Cyclopropylamine+(S)-2-AminopropionamideNaBH4Target Compound\text{3-Bromobenzaldehyde} + \text{Cyclopropylamine} + \text{(S)-2-Aminopropionamide} \xrightarrow{\text{NaBH}_4} \text{Target Compound}

Performance Comparison

MetricSchlenk CouplingReductive Amination
Yield78–82%65–70%
Stereopurity>99% ee92–95% ee
ScalabilityIndustrialLab-scale

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost (USD/kg)Supplier
3-Bromobenzyl bromide320VulcanChem
Boc-L-Alanine450MedChemExpress
Cyclopropylamine280ChemBK

Environmental Impact

  • Waste Streams : Halogenated solvents (DCM, THF) require specialized disposal.

  • Green Chemistry Alternatives : Substituting THF with cyclopentyl methyl ether (CPME) reduces toxicity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromobenzyl moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-propionamide is primarily explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. A study demonstrated that derivatives of amino-propionamides can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. This suggests that this compound may have similar effects, warranting further investigation.

Neuropharmacology

The compound's ability to cross the blood-brain barrier due to its lipophilic nature positions it as a candidate for neurological research.

Case Study: Potential Treatment for Neurodegenerative Diseases
Preliminary studies suggest that related compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer’s disease and Parkinson’s disease. The specific mechanisms of action for this compound remain to be elucidated but could involve receptor modulation or neuroprotection.

Biochemical Research

The compound's structural features allow it to serve as a tool in biochemical assays aimed at understanding protein-ligand interactions.

Application: Inhibitor Development
Inhibitors designed from similar frameworks have been shown to affect enzyme activity significantly. Research involving this compound could lead to the development of selective inhibitors for enzymes implicated in various diseases, including metabolic disorders.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and bromobenzyl moiety contribute to the binding affinity and specificity of the compound. The amino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogenated Benzyl Groups

(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide (CAS: 1306150-09-3)
  • Structural Differences : Replaces the 3-bromo substituent with a smaller, more electronegative fluorine atom.
  • Impact on Properties: Molecular Weight: 196.22 g/mol (vs. ~350–400 g/mol estimated for the bromo analog) . Biological Activity: Fluorine’s smaller size may allow better penetration into bacterial targets but with weaker van der Waals interactions compared to bromine.
2-Amino-N-(arylsulfinyl)-acetamide Compounds (Patent: WO 2012/047543)
  • Structural Differences : Features an arylsulfinyl group instead of bromo-benzyl, with a sulfoxide moiety.
  • Functional Implications: Solubility: Sulfinyl groups enhance water solubility and hydrogen-bonding capacity, advantageous for pharmacokinetics.

Backbone and Functional Group Modifications

2-Amino-N-(2,2,2-trifluoroethyl)acetamide (Patent: EP 2012/047543)
  • Structural Differences : Replaces the benzyl-cyclopropyl group with a trifluoroethyl chain.
  • Key Contrasts :
    • Electron-Withdrawing Effects : The trifluoroethyl group significantly increases polarity, altering solubility and reactivity.
    • Synthetic Accessibility : The patent highlights a streamlined preparation method, implying the bromo-benzyl analog’s synthesis may be more complex .
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-propionamide
  • Structural Differences : A tertiary amine with a piperidinylmethyl group.
  • Functional Implications: Basicity: Tertiary amines are less basic than primary amines, affecting protonation states and membrane permeability.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Biological Target Solubility Profile
(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-propionamide ~350–400 (estimated) 3-Bromo-benzyl, cyclopropyl Not specified (discontinued) Likely low (hydrophobic)
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 196.22 3-Fluoro-benzyl Not specified (discontinued) Moderate (polar fluorine)
2-Amino-N-(arylsulfinyl)-acetamide derivatives ~250–300 (estimated) Arylsulfinyl Bacterial LeuRS High (sulfoxide moiety)
2-Amino-N-(2,2,2-trifluoroethyl)acetamide ~180 (estimated) Trifluoroethyl Not specified High (fluorine-rich)
Tertiary amine analog (piperidinylmethyl) ~400–450 (estimated) Piperidinylmethyl, cyclopropyl Not specified (discontinued) Low (bulky tertiary amine)

Research Findings and Implications

Biological Activity : The bromo-benzyl group in the target compound may favor interactions with hydrophobic enzyme pockets, as seen in arylsulfinyl analogs targeting bacterial synthetases . However, its discontinued status suggests unresolved efficacy or toxicity issues.

Metabolic Stability : The cyclopropyl group likely improves resistance to oxidative metabolism compared to linear alkyl chains in trifluoroethyl derivatives .

Synthetic Challenges : The discontinued status of multiple analogs (e.g., 3-fluoro-benzyl, piperidinylmethyl) implies shared hurdles in scalability or purity .

Biological Activity

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-propionamide is a chiral amide compound characterized by its unique molecular structure, which includes a cyclopropyl group and a brominated benzyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interactions.

  • Molecular Formula : C₁₃H₁₇BrN₂O
  • Molecular Weight : 297.19088 g/mol
  • Structure : The presence of the bromine atom enhances its reactivity, while the cyclopropyl group contributes to its unique pharmacological profile .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways critical for cellular functions.

1. Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound exhibit effectiveness against various bacterial strains. The structural characteristics, particularly the brominated benzyl group, may enhance its antimicrobial potency.

2. Antitumor Activity

Research has shown that certain analogs of this compound possess significant antitumor activity. These compounds have been tested in vitro and in vivo, demonstrating the ability to inhibit tumor cell proliferation and induce apoptosis in cancer models .

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit specific proteases involved in disease processes, which could lead to therapeutic applications in conditions such as cancer and inflammation .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of this compound, researchers found that the compound significantly reduced the viability of cancer cell lines at concentrations below 10 μM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes related to cancer progression. The results indicated a potent inhibitory effect on certain proteases with IC50 values in the low micromolar range, suggesting a strong potential for therapeutic development against malignancies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
(S)-2-Amino-N-(3-chlorobenzyl)-N-cyclopropyl-propionamideChlorine substitutionModerate antimicrobial activity
(S)-2-Amino-N-(4-bromobenzyl)-N-cyclopropyl-propionamideBromine substitutionEnhanced antitumor effects
(R)-2-Amino-N-(4-methylbenzyl)-N-cyclopropyl-propionamideMethyl group instead of bromoVariable binding affinity

This table illustrates how variations in halogen substitution can lead to differing pharmacological profiles, emphasizing the importance of structural optimization in drug design.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-propionamide, and how is enantiomeric purity ensured?

  • Methodology : The compound is typically synthesized via amide coupling between (S)-2-aminopropionic acid derivatives and a 3-bromo-benzyl-cyclopropylamine intermediate. Key steps include using coupling agents like HATU or EDC/HOBt under inert conditions. Enantiomeric purity is maintained by employing chiral auxiliaries or catalysts during the amino acid activation stage. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to verify purity ≥98% .

Q. How is the stereochemistry of the compound confirmed, and what analytical techniques are prioritized?

  • Methodology : X-ray crystallography is the gold standard for absolute stereochemical confirmation, as demonstrated in structurally similar N-(5-bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide studies . Alternatively, circular dichroism (CD) spectroscopy and NOESY NMR experiments can correlate spatial arrangements of substituents with observed optical activity .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology : Enzyme inhibition assays (e.g., kinase or protease targets) use fluorescence-based substrates to measure IC₅₀ values. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) are conducted at concentrations ranging from 1–100 μM. Protein-ligand interactions are analyzed via surface plasmon resonance (SPR) to determine binding kinetics (Kd, kon/koff) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with target proteins?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to model interactions. The bromo-benzyl group’s hydrophobic and halogen-bonding potential is analyzed for binding pockets in targets like GPCRs or kinases. Free energy perturbation (FEP) calculations refine affinity predictions, with validation via experimental IC₅₀ comparisons .

Q. What strategies address contradictions between in vitro and in vivo efficacy data?

  • Methodology : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). To resolve this:

  • Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots.
  • Modify the cyclopropyl or benzyl groups to enhance metabolic resistance (e.g., fluorination).
  • Use PET imaging in rodent models to track biodistribution and target engagement .

Q. How does the 3-bromo substituent on the benzyl group influence pharmacological properties compared to other halogenated analogs?

  • Methodology : Comparative SAR studies replace bromine with Cl, F, or I. Bromine’s larger atomic radius enhances π-π stacking and van der Waals interactions, increasing binding affinity but potentially reducing solubility. Solubility is quantified via shake-flask assays (logP measurement), while potency is tested in parallel assays .

Data Analysis and Optimization

Q. What purification techniques resolve diastereomeric byproducts during synthesis?

  • Methodology : Flash chromatography with gradient elution (hexane/EtOAc) separates diastereomers. For challenging separations, preparative HPLC with chiral stationary phases (e.g., Daicel CHIRALCEL OD-H) achieves baseline resolution. Purity is confirmed via LC-MS and ¹H-NMR integration .

Q. How are stability studies designed to assess compound degradation under physiological conditions?

  • Methodology : Accelerated stability testing in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C over 72 hours. Degradation products are identified via UPLC-QTOF-MS. Protective strategies include lyophilization with cryoprotectants (trehalose) or formulation in lipid nanoparticles .

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